molecular formula C11H6FNO4S B12577749 5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid CAS No. 185378-96-5

5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid

Cat. No.: B12577749
CAS No.: 185378-96-5
M. Wt: 267.23 g/mol
InChI Key: OHNPGDTWEHYWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorophenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • (5E)-5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid is unique due to its combination of a thiazolidine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as increased stability and potential biological activity, which may not be present in similar compounds .

Properties

CAS No.

185378-96-5

Molecular Formula

C11H6FNO4S

Molecular Weight

267.23 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C11H6FNO4S/c12-7-3-1-6(2-4-7)5-8-9(14)13(10(15)16)11(17)18-8/h1-5H,(H,15,16)

InChI Key

OHNPGDTWEHYWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.